molecular formula C14H19NO2 B14486719 Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate CAS No. 64802-52-4

Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate

Cat. No.: B14486719
CAS No.: 64802-52-4
M. Wt: 233.31 g/mol
InChI Key: VUGPDYWMKXWAHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate typically involves the reaction of indole derivatives with butanoic acid esters. One common method is the reaction of 3-substituted indoles with ethyl 4-bromobutanoate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Mechanism of Action

Properties

CAS No.

64802-52-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 4-(2,3-dihydro-1H-indol-3-yl)butanoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)9-5-6-11-10-15-13-8-4-3-7-12(11)13/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3

InChI Key

VUGPDYWMKXWAHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CNC2=CC=CC=C12

Origin of Product

United States

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